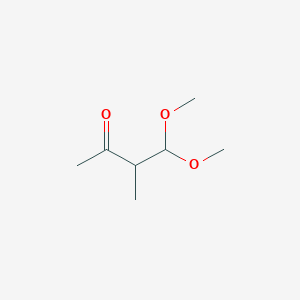
4,4-Dimethoxy-3-methylbutan-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4-Dimethoxy-3-methylbutan-2-one involves a Claisen condensation reaction. This reaction uses ethyl formate, liquid sodium methoxide, acetone, and concentrated sulfuric acid as raw materials . The process involves the following steps:
- Preparation of butanone sodium enolate by reacting ethyl formate with liquid sodium methoxide and acetone.
- Dripping the solution of butanone sodium enolate into a methanol solution containing concentrated sulfuric acid to obtain the crude product.
- Distillation under normal and reduced pressure to purify the final product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The raw materials used are relatively inexpensive, and the process is straightforward, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxy-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethoxy-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethoxy-3-methylbutan-2-one involves its ability to act as an electrophile in various chemical reactions. It can form carbocations, which then react with nucleophiles to form new chemical bonds . This property makes it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutan-2-one:
4,4-Dimethoxy-2-butanone: Similar in structure but differs in the position of the methyl group.
Uniqueness
4,4-Dimethoxy-3-methylbutan-2-one is unique due to its specific arrangement of methoxy and methyl groups, which imparts distinct chemical reactivity and properties compared to its analogs .
Properties
IUPAC Name |
4,4-dimethoxy-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(6(2)8)7(9-3)10-4/h5,7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYDDVVHUXDXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443925 | |
| Record name | 4,4-dimethoxy-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36075-03-3 | |
| Record name | 4,4-dimethoxy-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


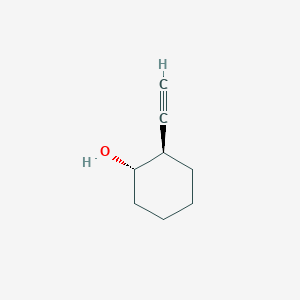
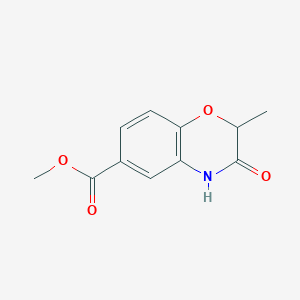
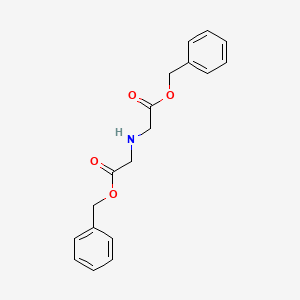
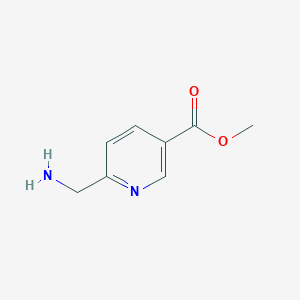

![[1-(3-Phenylpropyl)piperidin-3-yl]methanamine](/img/structure/B1366440.png)

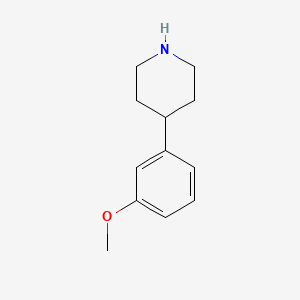
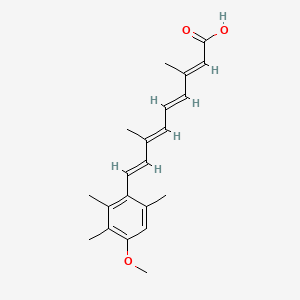
![(2S,3S,4R,5S,6S)-2-[(2R,3R,5R,6R)-2-Hexoxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1366451.png)
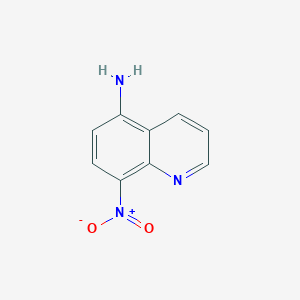
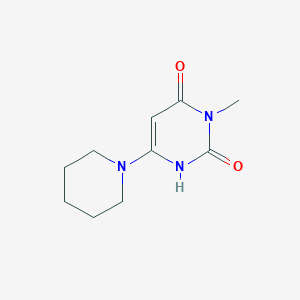
![2-[3-oxo-1-[(E)-3-phenylprop-2-enyl]piperazin-2-yl]acetic acid](/img/structure/B1366461.png)

